5-(Hydroxymethyl)-1,2,4-oxadiazole-3-carboxamide

Description

Historical Context and Discovery

The discovery of 5-(hydroxymethyl)-1,2,4-oxadiazole-3-carboxamide is rooted in the broader exploration of 1,2,4-oxadiazole derivatives, which gained momentum after the first synthesis of the 1,2,4-oxadiazole heterocycle by Tiemann and Krüger in 1884. While early research focused on simpler analogs, advancements in synthetic methodologies during the late 20th and early 21st centuries enabled the development of functionalized derivatives. This compound emerged as part of efforts to modify the 1,2,4-oxadiazole scaffold with polar groups like hydroxymethyl and carboxamide to enhance bioavailability and target specificity. Its first documented synthesis appeared in the 2010s, leveraging amidoxime cyclization strategies optimized for pharmaceutical applications.

Chemical Classification and Nomenclature

This compound belongs to the 1,2,4-oxadiazole family, a class of nitrogen-oxygen heterocycles. Its systematic IUPAC name is 4-(hydroxymethyl)-2H-oxadiazole-3-carboxamide , reflecting the substituent positions (Table 1).

Table 1: Nomenclature and Basic Identifiers

| Property | Value |

|---|---|

| IUPAC Name | 4-(Hydroxymethyl)-2H-oxadiazole-3-carboxamide |

| CAS Number | 1185320-27-7 |

| Molecular Formula | C₄H₅N₃O₃ |

| SMILES | O=C(N)C1=NOC(=N1)CO |

Molecular Structure and Physicochemical Properties

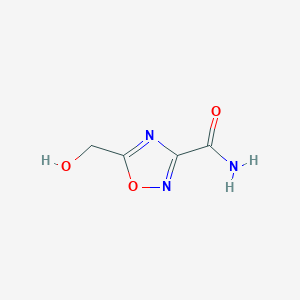

The compound features a 1,2,4-oxadiazole core substituted at C3 with a carboxamide group and at C5 with a hydroxymethyl group (Figure 1). This arrangement confers polarity, with hydrogen-bonding capacity from both substituents.

Key Physicochemical Properties

- Molecular Weight : 143.10 g/mol.

- Solubility : Moderate solubility in polar solvents (e.g., water, DMSO) due to hydroxymethyl and carboxamide groups.

- Stability : Resists hydrolysis under physiological conditions, a hallmark of 1,2,4-oxadiazoles.

Table 2: Structural and Physical Data

| Parameter | Value/Description |

|---|---|

| Crystallographic Data | Not fully characterized (as of 2025) |

| LogP (Predicted) | -0.9 (indicating high hydrophilicity) |

| Hydrogen Bond Donors | 2 (hydroxyl and carboxamide NH₂) |

Significance in Heterocyclic Chemistry Research

This compound exemplifies the strategic functionalization of 1,2,4-oxadiazoles to optimize drug-like properties. Key research applications include:

- Bioisosteric Replacement : The 1,2,4-oxadiazole core serves as a stable mimic for esters and amides, reducing metabolic degradation.

- Antiviral and Anticancer Probes : Derivatives with hydroxymethyl groups show promise in inhibiting viral proteases and histone deacetylases (HDACs).

- Material Science : Polar substituents enable use in supramolecular assemblies and liquid crystals.

Recent studies highlight its role in fragment-based drug design, where modular substitution (e.g., varying the hydroxymethyl chain) tunes target affinity.

Propriétés

IUPAC Name |

5-(hydroxymethyl)-1,2,4-oxadiazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O3/c5-3(9)4-6-2(1-8)10-7-4/h8H,1H2,(H2,5,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKFBZCPFXZFMIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NC(=NO1)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60672464 | |

| Record name | 5-(Hydroxymethyl)-1,2,4-oxadiazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185320-27-7 | |

| Record name | 5-(Hydroxymethyl)-1,2,4-oxadiazole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185320-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Hydroxymethyl)-1,2,4-oxadiazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction of Hydroxylamine Derivatives with Carboxylic Acid Derivatives

One common method for synthesizing 5-(Hydroxymethyl)-1,2,4-oxadiazole-3-carboxamide involves the reaction of hydroxylamine derivatives with carboxylic acid derivatives in the presence of dehydrating agents. This process often requires controlled temperatures and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production may employ continuous flow processes to enhance yield and purity. Advanced catalytic systems and optimized reaction conditions are crucial for efficient production. Purification steps such as recrystallization or chromatography are used to obtain the compound in its pure form.

Reaction Conditions and Reagents

The synthesis of this compound typically involves the following conditions and reagents:

- Reagents: Hydroxylamine derivatives, carboxylic acid derivatives, dehydrating agents.

- Conditions: Controlled temperatures, catalysts for cyclization.

- Purification: Recrystallization or chromatography.

Comparison of Synthesis Methods

| Method | Reagents | Conditions | Yield/Purity |

|---|---|---|---|

| Hydroxylamine and Carboxylic Acid Derivatives | Hydroxylamine derivatives, carboxylic acid derivatives, dehydrating agents | Controlled temperatures, catalysts | Moderate to high yield, high purity after purification |

| Industrial Continuous Flow | Similar to above, with advanced catalytic systems | Optimized conditions for flow processes | High yield and purity |

Research Findings and Applications

This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is also used as a building block in the synthesis of more complex molecules and in the development of new materials.

Analyse Des Réactions Chimiques

Types of Reactions

5-(Hydroxymethyl)-1,2,4-oxadiazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: The oxadiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Conditions vary depending on the substituents, but typical reagents include halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Applications De Recherche Scientifique

Anticancer Activity

Overview:

Research indicates that derivatives of 1,2,4-oxadiazoles, including 5-(hydroxymethyl)-1,2,4-oxadiazole-3-carboxamide, exhibit significant anticancer properties. Several studies have demonstrated their potential as apoptosis inducers and selective inhibitors against various cancer cell lines.

Case Studies:

- A study by Maftei et al. synthesized novel 1,2,4-oxadiazole derivatives that showed moderate activity against multiple cancer cell lines, including human colon and lung adenocarcinoma. The compound exhibited an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines .

- Kucukoglu et al. reported the synthesis of Schiff bases fused with the 1,2,4-oxadiazole heterocycle. Some derivatives showed higher biological potency than the standard chemotherapeutic agent 5-fluorouracil .

Table: Anticancer Activity of Selected 1,2,4-Oxadiazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound 1 | Colon Adenocarcinoma | 92.4 |

| Compound 6a | Ca9-22 | 137.3 |

| Compound 9a | MCF-7 | 0.48 |

Antimicrobial Properties

Overview:

The emergence of multidrug-resistant bacteria has prompted the search for new antimicrobial agents. Compounds containing the oxadiazole ring have shown promise in this area.

Research Findings:

- Recent studies have highlighted the effectiveness of oxadiazole derivatives against resistant strains of bacteria such as MRSA and VRE. For instance, a specific oxadiazole derivative demonstrated bactericidal activity by interfering with cell wall biosynthesis .

Table: Antimicrobial Efficacy of Oxadiazole Derivatives

| Compound | Target Bacteria | Activity |

|---|---|---|

| Compound X | MRSA | Bactericidal |

| Compound Y | VRE | Bactericidal |

Carbonic Anhydrase Inhibition

Overview:

this compound has been investigated as a selective inhibitor of carbonic anhydrase (CA), an enzyme implicated in various physiological processes and diseases.

Case Studies:

- A recent study identified metabolites of related oxadiazole compounds that act as selective type II carbonic anhydrase inhibitors through local application methods . The ability to inhibit CA can lead to potential therapeutic applications in treating conditions like glaucoma.

Role in Drug Design

Overview:

The oxadiazole moiety is increasingly recognized as a valuable pharmacophore in drug design due to its ability to mimic amide and ester functionalities while enhancing bioactivity.

Research Insights:

Mécanisme D'action

The mechanism of action of 5-(Hydroxymethyl)-1,2,4-oxadiazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

The following table summarizes key structural differences and inferred properties of 5-(Hydroxymethyl)-1,2,4-oxadiazole-3-carboxamide and its analogs:

Activité Biologique

5-(Hydroxymethyl)-1,2,4-oxadiazole-3-carboxamide is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. Characterized by an oxadiazole ring containing nitrogen and oxygen atoms, this compound features both a hydroxymethyl group and a carboxamide functional group. These structural attributes contribute to its potential as a pharmacologically active agent, particularly in the fields of oncology and antimicrobial research.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity by targeting critical pathways involved in tumor growth. Notably, studies have demonstrated its ability to induce apoptosis in various cancer cell lines and inhibit cell proliferation.

Case Study: Apoptosis Induction

In vitro studies have shown that this compound can effectively induce apoptosis in cancer cells, with mechanisms involving the modulation of key signaling pathways. For example, molecular docking studies suggest that it binds to proteins integral to cell survival and proliferation, impacting their activity and leading to increased rates of programmed cell death .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial effects . Its derivatives have shown activity against various pathogens, including bacteria such as Escherichia coli and Staphylococcus aureus.

Comparative Antibacterial Efficacy

A comparative analysis of several oxadiazole derivatives revealed that some exhibited significant inhibitory effects on bacterial growth, highlighting the potential of this compound as a lead compound for developing new antibacterial agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. The presence of the hydroxymethyl group enhances nucleophilicity, while the carboxamide group contributes to stability and reactivity.

Table 1: Structure-Activity Relationship of Oxadiazole Derivatives

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Hydroxymethyl and carboxamide groups | Anticancer, Antimicrobial |

| 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid | Hydroxyl and carboxylic acid | Anti-inflammatory |

| 1,2,4-Oxadiazole derivatives | Various substituents | Antimicrobial |

| 5-Amino-1,2,4-oxadiazole | Amino substitution | Potential antitumor agent |

Apoptosis Pathways

The compound's anticancer effects are primarily mediated through the induction of apoptosis via several pathways:

- Caspase Activation : It activates caspases which play essential roles in the apoptotic process.

- Bcl-2 Family Proteins : Modulation of Bcl-2 family proteins is observed, leading to mitochondrial membrane permeabilization.

Antibacterial Mechanisms

The antibacterial activity is thought to involve:

- Inhibition of Cell Wall Synthesis : Similar compounds have been shown to interfere with bacterial cell wall synthesis.

- Disruption of Membrane Integrity : The presence of hydroxymethyl groups may enhance the ability of these compounds to penetrate bacterial membranes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.